
Hydrocinchonidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocinchonidine sulfate is a chemical compound derived from the cinchona alkaloids, which are naturally occurring in the bark of the cinchona tree. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria. This compound is one of the many derivatives of these alkaloids and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocinchonidine sulfate can be synthesized through the optical resolution of hydrocinchotoxine, which is derived from the photo-oxygenation of an indole derivative. The process involves several steps, including the stereoselective conversion of 3-ethylpiperidin-4-one into the desired intermediate, followed by optical resolution to obtain hydrocinchonidine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree, followed by chemical modification to obtain the desired compound. The extraction process includes treating the bark with solvents to isolate the alkaloids, which are then purified and chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Hydrocinchonidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield different hydroxy derivatives .
Scientific Research Applications
Hydrocinchonidine sulfate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of hydrocinchonidine sulfate involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s heme detoxification process, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its antiarrhythmic properties are linked to its ability to modulate ion channels in cardiac cells, thereby preventing or eliminating cardiac arrhythmias .
Comparison with Similar Compounds
Hydrocinchonidine sulfate is similar to other cinchona alkaloids, such as quinine, quinidine, cinchonine, and cinchonidine. it has unique properties that distinguish it from these compounds:
Quinine: Primarily used as an antimalarial agent.
Quinidine: Known for its antiarrhythmic properties.
Cinchonine: Similar to quinine but with different stereochemistry.
Cinchonidine: Used in asymmetric synthesis and as a chiral catalyst.
This compound’s unique combination of properties makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
78848-93-8 |
|---|---|
Molecular Formula |
C19H26N2O5S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrogen sulfate |
InChI |
InChI=1S/C19H24N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3;(H2,1,2,3,4)/t13?,14?,18-,19+;/m1./s1 |
InChI Key |
JFIOPOZLTMPEKO-RSCAGPRVSA-N |
Isomeric SMILES |
CCC1C[NH+]2CCC1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CCC1C[NH+]2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
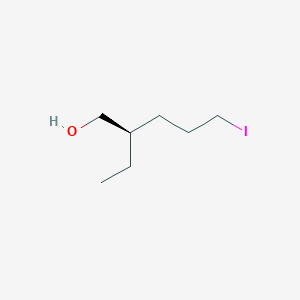

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
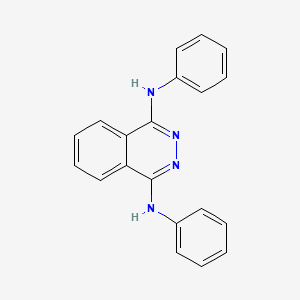
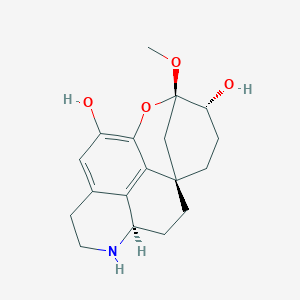
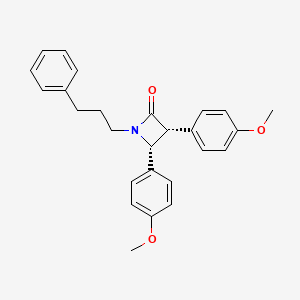
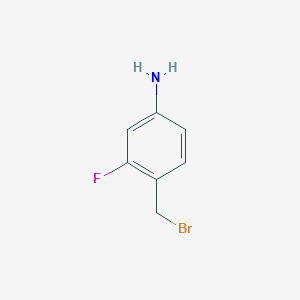
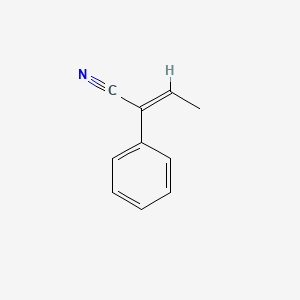
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)
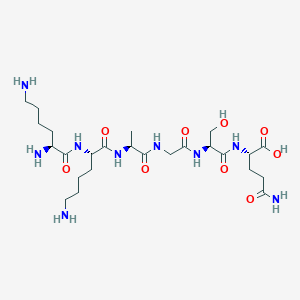
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
